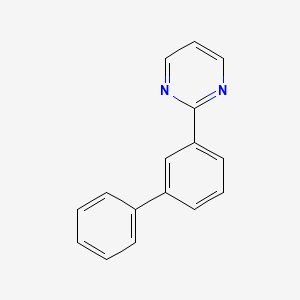

2-(3-Biphenylyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12N2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

2-(3-phenylphenyl)pyrimidine |

InChI |

InChI=1S/C16H12N2/c1-2-6-13(7-3-1)14-8-4-9-15(12-14)16-17-10-5-11-18-16/h1-12H |

InChI Key |

CIHXPMHUOQCNHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Biphenylyl Pyrimidine and Its Analogs

Precursor Synthesis and Advanced Functionalization Strategies for Biphenyl-Pyrimidine Construction

The assembly of the target molecule, 2-(3-biphenylyl)pyrimidine, relies on the strategic preparation and functionalization of its constituent biphenyl (B1667301) and pyrimidine (B1678525) precursors. This section details the key methodologies for creating these essential building blocks.

Formation of Biphenyl Intermediates via Cross-Coupling (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. In the context of synthesizing the biphenyl precursor for this compound, a common approach is the coupling of a suitably substituted bromobenzene (B47551) with phenylboronic acid, or vice versa. For instance, the synthesis of 3-biphenylboronic acid can be achieved from 3-bromobiphenyl (B57067).

A general procedure for this transformation involves the reaction of 3-bromobiphenyl with an organolithium reagent, such as n-butyllithium, at low temperatures to form a lithiated intermediate. This intermediate is then reacted with a borate (B1201080) ester, like trimethyl borate, followed by acidic workup to yield the desired 3-biphenylboronic acid.

Table 1: Representative Synthesis of 3-Biphenylboronic Acid

| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield |

|---|

This method provides a reliable route to the necessary biphenylboronic acid precursor, which can then be used in subsequent coupling reactions with a pyrimidine derivative.

Derivatization and Functionalization of Pyrimidine Core Precursors

The pyrimidine core of the target molecule can be derived from a variety of commercially available or readily synthesized precursors. Halogenated pyrimidines, such as 2-chloropyrimidine (B141910) or 2,4-dichloropyrimidine, are particularly useful starting materials for cross-coupling reactions. The reactivity of the halogen atoms on the pyrimidine ring is influenced by the electronic nature of the ring and the position of the halogen. Generally, the chlorine atom at the 2-position of a pyrimidine ring is susceptible to nucleophilic substitution and is an excellent handle for introducing the biphenyl moiety via cross-coupling.

Functionalization of the pyrimidine core can also be achieved through various other reactions, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed C-H activation. These methods allow for the introduction of a wide range of substituents onto the pyrimidine ring, enabling the synthesis of a diverse library of analogs. For instance, the pyrimidine core can be leveraged as a directing group for C-H functionalization, allowing for the introduction of functional groups at specific positions. nih.gov

Direct Coupling and Annulation Approaches for this compound Assembly

Once the necessary precursors are in hand, the final assembly of the this compound can be achieved through direct coupling or annulation strategies.

Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl-Pyrimidine Linkage

The Suzuki-Miyaura cross-coupling reaction is the most direct and widely employed method for linking the biphenyl and pyrimidine moieties. This reaction involves the palladium-catalyzed coupling of a halogenated pyrimidine with a biphenylboronic acid. Specifically, 2-chloropyrimidine can be coupled with 3-biphenylboronic acid to afford this compound.

The success of this coupling is highly dependent on the choice of catalyst, base, and solvent. A variety of palladium catalysts and ligands have been shown to be effective for the Suzuki-Miyaura coupling of heteroaryl chlorides. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrimidines

| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent |

|---|---|---|---|---|

| 2-Chloropyrimidine | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water |

Microwave irradiation has also been shown to significantly accelerate these coupling reactions, often leading to higher yields and shorter reaction times. mdpi.comsemanticscholar.org

Multi-Component Reaction (MCR) Methodologies for Pyrimidine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs are known for the synthesis of the pyrimidine ring. For instance, the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic method for preparing dihydropyrimidinones, which can be further modified. beilstein-journals.org

A relevant example is the one-pot, three-component synthesis of 4-phenyl-2-[3-(aryl)phenyl]pyrimidines. researchgate.net This reaction involves the condensation of 3-(dimethylamino)-1-phenylprop-2-en-1-one, 3-bromobenzimidamide hydrochloride, and an arylboronic acid. This strategy combines Michael addition, cyclization, and a C-C coupling reaction in a single pot. While this specific example yields a 4-phenyl substituted derivative, the principle could be adapted for the synthesis of this compound by using appropriate starting materials. The mechanism of such reactions often involves initial condensation to form the pyrimidine ring, followed by a palladium-catalyzed cross-coupling to introduce the biphenyl moiety. nih.gov

Catalytic Systems in Biphenyl-Pyrimidine Synthesis

The choice of the catalytic system is crucial for the efficiency of the Suzuki-Miyaura cross-coupling reaction in the synthesis of this compound. Palladium catalysts are the most commonly used, with the selection of the ligand playing a key role in the reaction outcome.

Commonly Used Catalytic Systems:

Palladium(0) catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a widely used and commercially available catalyst that is effective for a range of Suzuki couplings. mdpi.commdpi.com

Palladium(II) catalysts with phosphine (B1218219) ligands: Palladium(II) acetate (B1210297) (Pd(OAc)2) or palladium(II) chloride (PdCl2) are often used in combination with phosphine ligands such as triphenylphosphine (B44618) (PPh3), or more electron-rich and bulky phosphines like SPhos or XPhos, which can improve catalytic activity for challenging substrates like heteroaryl chlorides.

N-Heterocyclic Carbene (NHC) Palladium Complexes: These have emerged as highly active catalysts for Suzuki-Miyaura cross-coupling of (hetero)aryl chlorides, often functioning well in aqueous media. researchgate.net

The choice of base is also critical, with common bases including potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium phosphate (B84403) (K3PO4). The solvent system is typically a mixture of an organic solvent (e.g., dioxane, toluene, or acetonitrile) and water to facilitate the dissolution of both the organic substrates and the inorganic base. mdpi.commdpi.com

Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed C-H Arylation)

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, stands as a powerful tool for the synthesis of aryl-substituted pyrimidines. nih.gov These methods offer high efficiency and selectivity in the formation of carbon-carbon bonds.

Palladium-catalyzed C-H arylation has emerged as a significant strategy for the synthesis of complex organic molecules, including derivatives of pyrimidine. africaresearchconnects.comresearchgate.net This method allows for the direct introduction of an aryl group onto the pyrimidine ring, avoiding the need for pre-functionalized starting materials. For instance, research has demonstrated the successful palladium-catalyzed direct ortho C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives, yielding a variety of biphenyl-containing compounds in good to excellent yields. rsc.org This approach is noted for its tolerance of various functional groups.

Another innovative approach involves a palladium-catalyzed, ruthenium-photoredox-mediated C-H arylation. nih.gov This green chemistry-compliant method utilizes LED light to induce the reaction, converting (6-phenylpyridin-2-yl)pyrimidines into singly arylated derivatives using phenyldiazonium tetrafluoroborate (B81430) as the aryl source. nih.gov Furthermore, a straightforward strategy for the arylation at the C5-position of the N-(alkyl)pyrimidin-2-amine core has been developed using palladium catalysis with readily available aryl halides. rsc.org

Table 1: Examples of Palladium-Catalyzed Arylation for Pyrimidine Synthesis

| Catalyst System | Substrate | Arylating Agent | Product Type | Key Features | Reference |

| Palladium Acetate / Tricyclohexylphosphine | Pyrazolo[3,4-d]pyrimidine | Aryl Halides | 3-Aryl-pyrazolo[3,4-d]pyrimidines | Regioselective C-H arylation | africaresearchconnects.comresearchgate.net |

| Palladium Catalyst | Pyrrolo[2,3-d]pyrimidine derivatives | Not Specified | Biphenyl-containing pyrrolo[2,3-d]pyrimidines | Direct ortho C-H arylation, good to excellent yields | rsc.org |

| Palladium / Ruthenium Photoredox | (6-Phenylpyridin-2-yl)pyrimidines | Phenyldiazonium tetrafluoroborate | Singly arylated derivatives | LED-induced, green chemistry compliant | nih.gov |

| Palladium Catalyst | N-(alkyl)pyrimidin-2-amine | Aryl Halides | C5-Arylated N-(alkyl)pyrimidin-2-amines | Highly regioselective | rsc.org |

Metal-Free and Green Chemistry Synthetic Approaches

In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies for the synthesis of pyrimidine derivatives. researchgate.netkuey.netkuey.net These approaches aim to minimize environmental impact by reducing the use of hazardous reagents and solvents, and by improving energy efficiency. kuey.netrasayanjournal.co.in

Green chemistry principles are increasingly being integrated into pyrimidine synthesis, focusing on the use of environmentally benign solvents, renewable feedstocks, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. researchgate.netkuey.net These methods not only reduce waste and shorten reaction times but also simplify product purification. rasayanjournal.co.in For example, the use of citrus extract as a natural catalyst in a novel green chemistry method has been reported for the synthesis of aryl-substituted dihydropyrimidone derivatives. pjoes.com

One notable metal-free approach involves the base-promoted intermolecular oxidative C-N bond formation of allylic C(sp³)-H and vinylic C(sp²)-H of allylic compounds with amidines, using molecular oxygen as the sole oxidant. This protocol is characterized by its use of protecting-group-free nitrogen sources, good functional group tolerance, and high atom economy. organic-chemistry.orgresearchgate.net

Role of Specific Catalytic Systems (e.g., Biocatalysts, Nanocatalysts, Brønsted/Lewis Acids)

A diverse range of catalytic systems, including biocatalysts, nanocatalysts, and Brønsted/Lewis acids, play a crucial role in the synthesis of pyrimidines, offering unique advantages in terms of selectivity, efficiency, and sustainability.

Biocatalysts: Enzymes from purine (B94841) and pyrimidine salvage pathways are valuable biocatalysts for the synthesis of various nucleic acid components. nih.gov These enzymatic methods offer high regio-, stereo-, and enantioselectivity, providing an eco-friendly alternative to traditional chemical synthesis. nih.gov Enzymes from thermophiles are particularly attractive for industrial biocatalysis due to their high activity and stability at elevated temperatures. nih.gov

Nanocatalysts: Nanocatalysts have gained significant attention in organic synthesis due to their high surface area and catalytic activity. rsc.org Magnetic nanocatalysts are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet and reused. nih.govbohrium.com For instance, TiO2 nanoparticles have been utilized as an eco-friendly catalyst in the Biginelli synthesis of pyrimidine derivatives. nih.gov Core-shell nanocatalysts, such as AlCl3@nano-Fe3O4-SiO2, have also been employed for the synthesis of complex pyrimidine-containing scaffolds. acs.org

Brønsted/Lewis Acids: Brønsted and Lewis acids are effective catalysts for various organic transformations, including the synthesis of quinazolinone derivatives, which can be considered analogs of pyrimidines. mdpi.com For example, ZnCl2 has been used to catalyze a three-component coupling reaction for the synthesis of 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

Advanced Cyclization and Heterocycle Fusion Techniques

Advanced cyclization and heterocycle fusion techniques provide efficient pathways to construct the pyrimidine ring and its fused analogs, often through cascade or multicomponent reactions.

Aza-Michael Addition-Intramolecular Cyclization Cascade Reactions

The aza-Michael addition is a key reaction in organic synthesis, often utilized in cascade sequences to build complex heterocyclic systems. nih.gov In the context of pyrimidine synthesis, this reaction can be followed by an intramolecular cyclization to form the pyrimidine ring. frontiersin.org For instance, the reaction of dienones with pyrazole-3-amine proceeds through an aza-Michael addition followed by nucleophilic addition and a 1,3-hydrogen transfer to yield pyrazolo[1,5-a]pyrimidines. ias.ac.in This cascade approach allows for the rapid and diastereoselective formation of complex scaffolds. nih.gov

Oxidative Annulation and Directed C-N Bond Formation

Oxidative annulation is a powerful strategy for the construction of aromatic and heteroaromatic rings. An oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source provides an efficient and eco-friendly synthesis of pyrimidine derivatives. mdpi.com Another example is the K2S2O8-promoted oxidative annulation involving aryl ketones and DMSO as a methine equivalent for the synthesis of 4-arylpyrimidines. mdpi.com These methods often proceed under metal-free conditions and demonstrate good functional group tolerance. organic-chemistry.org

Reaction of Chalcones with Guanidine (B92328) Hydrochloride

The condensation reaction of chalcones with guanidine hydrochloride is a classic and widely used method for the synthesis of 2-aminopyrimidines. derpharmachemica.comnih.govaaru.edu.jojocpr.com This reaction typically proceeds in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. derpharmachemica.comaaru.edu.jo The process involves the initial reaction of the chalcone (B49325) with guanidine to form a dihydropyrimidine (B8664642) intermediate, which then undergoes oxidation or aromatization to yield the final pyrimidine product. researchgate.net This method is versatile and allows for the synthesis of a wide range of substituted pyrimidines by varying the substituents on the starting chalcone. nih.gov

Table 2: Comparison of Synthetic Methods for Pyrimidines

| Synthetic Method | Key Reactants | Catalyst/Conditions | Product Type | Advantages |

| Palladium-catalyzed C-H Arylation | Pyrimidine core, Arylating agent | Palladium catalyst | Aryl-substituted pyrimidines | High selectivity, direct functionalization |

| Metal-Free Oxidative Annulation | Allylic compounds, Amidines | Base, O2 | Polysubstituted pyrimidines | High atom economy, environmentally friendly |

| Biocatalysis | Nucleobase precursors | Enzymes | Nucleic acid analogs | High stereoselectivity, eco-friendly |

| Nanocatalysis | Various substrates | Nanoparticles (e.g., TiO2, magnetic) | Pyrimidine derivatives | High activity, catalyst recyclability |

| Aza-Michael/Cyclization Cascade | Dienones, Amines | Base | Fused pyrimidines | Rapid construction of complex scaffolds |

| Chalcone Condensation | Chalcones, Guanidine HCl | Base (e.g., KOH) | 2-Aminopyrimidines | Versatile, readily available starting materials |

Regioselectivity and Stereocontrol in Synthetic Pathways to Biphenyl-Pyrimidines

The construction of the this compound scaffold and its analogs often relies on powerful cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The control of regioselectivity and stereochemistry is paramount in these syntheses, dictating the final molecular architecture and, consequently, the compound's properties.

Regioselectivity in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming the crucial carbon-carbon bond between the pyrimidine ring and the biphenyl group. Regioselectivity becomes a key consideration when using polyhalogenated pyrimidine precursors, as the site of the coupling can be directed by the inherent reactivity of the different positions on the pyrimidine ring. The electronic properties of the pyrimidine ring, where carbon atoms are electron-deficient, make them excellent substrates for such cross-coupling reactions.

In polyhalogenated systems, the selectivity of the coupling is often dictated by the relative reactivity of the carbon-halogen bonds. For instance, in 2,4,6-trihalogenated pyridopyrimidines, which serve as a close analog for pyrimidines, the C4 position is generally the most electron-deficient, followed by the C6 and then the C2 position. This hierarchy allows for sequential and regioselective introduction of different aryl groups. By carefully selecting the reaction conditions, such as the palladium catalyst, ligands, and base, chemists can control which halogen is displaced first, enabling the synthesis of specific isomers. academie-sciences.frresearchgate.net

For example, the reaction of a trihalogenated pyridopyrimidine with one equivalent of an arylboronic acid can be directed to selectively substitute the most reactive C4 position. Following this initial coupling, a second, different arylboronic acid can be introduced to react at the next most reactive site. academie-sciences.frresearchgate.net This stepwise approach provides a high degree of control over the final substitution pattern.

Interactive Data Table: Regioselective Suzuki-Miyaura Coupling of a Trihalogenated Pyridopyrimidine Analog

Below is a representative table illustrating the regioselective Suzuki-Miyaura coupling on a 2,4,6-trichloropyrido[2,3-d]pyrimidine (B8796669) scaffold, demonstrating the controlled, sequential substitution at the C4 and C2 positions. academie-sciences.fr

| Entry | Aryl Boronic Acid (1st Coupling) | Position of 1st Coupling | Yield (%) | Aryl Boronic Acid (2nd Coupling) | Position of 2nd Coupling | Yield (%) | Catalyst System | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | C4 | 83 | 3-Thienylboronic acid | C2 | 83 | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol | academie-sciences.fr |

| 2 | 3-Furylboronic acid | C4 | 71 | Phenylboronic acid | C2 | 71 | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol | academie-sciences.fr |

| 3 | Phenylboronic acid | C4 | 76 | 4-Methylphenylboronic acid | C2 | 72 | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol | academie-sciences.fr |

Stereocontrol and Atropisomerism:

Stereocontrol in the synthesis of biphenyl-pyrimidines is primarily concerned with the phenomenon of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, in this case, the bond connecting the pyrimidine ring to the biphenyl group, or the bond between the two phenyl rings of the biphenyl moiety. nih.gov This restricted rotation creates a chiral axis, and the resulting isomers can have distinct biological activities.

The stability of atropisomers, and thus the feasibility of isolating them, depends on the energy barrier to rotation. A sufficiently high barrier (typically > 22 kcal/mol at room temperature) allows for the separation of the individual isomers. elsevierpure.com This barrier is highly dependent on the steric bulk of the substituents at the ortho-positions relative to the axis of rotation. In the case of this compound analogs, bulky groups at the 2'- and 6'-positions of the biphenyl group, or at the positions adjacent to the C2-carbon on the pyrimidine ring, would significantly increase the rotational barrier.

For this compound itself, the lack of ortho-substituents means the rotational barrier is low, and the molecule would exist as a rapidly interconverting mixture of conformers. However, for its analogs, such as a hypothetical 2-(2',6'-dimethyl-1,1'-biphenyl-3-yl)pyrimidine, the steric hindrance from the methyl groups would create a significant barrier to rotation, leading to stable atropisomers.

The synthesis of a single atropisomer, known as atroposelective synthesis, is a significant challenge. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by separating a racemic mixture of atropisomers. researchgate.netacs.org

Interactive Data Table: Effect of Ortho-Substituents on Rotational Barriers in Biphenyls

This table presents experimental and calculated rotational barriers for various ortho-substituted biphenyls, illustrating how the size and nature of the substituents influence the stability of atropisomers. These data provide insight into how the design of this compound analogs can lead to stereochemically stable molecules.

| Compound (Biphenyl Derivative) | Ortho-Substituent | Rotational Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| 2,2'-Dimethylbiphenyl | -CH₃ | 17.4 | researchgate.net |

| 2,2'-Diisopropylbiphenyl | -CH(CH₃)₂ | >25 | researchgate.net |

| 2,2'-Bis(trifluoromethyl)biphenyl | -CF₃ | ~23 | researchgate.net |

| 2-(Dimethylsilyl)-2'-methylbiphenyl | -Si(CH₃)₂H | 11.0 | rsc.org |

| 2-(Diphenylphosphino)-2'-methylbiphenyl | -P(C₆H₅)₂ | 15.2 | rsc.org |

Photophysical and Spectroscopic Investigations of Biphenyl Pyrimidine Systems

Electronic Absorption and Emission Spectroscopy of 2-(3-Biphenylyl)pyrimidine and Related Chromophores

The electronic spectra of biphenyl-pyrimidine systems are governed by the electronic transitions within the constituent aromatic rings and the charge transfer interactions between them.

UV-Visible Absorption Characteristics and Band Maxima Analysis

The UV-visible absorption spectrum of a molecule provides insights into its electronic structure and the energy required to promote electrons to higher energy orbitals. For biphenyl-pyrimidine systems, the absorption spectra are typically characterized by intense bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic rings.

In derivatives of 2-phenylpyrimidine, the absorption spectra show the contributions of both local excited (LE) states, localized on the electron-accepting pyrimidine (B1678525) and electron-donating phenyl moieties, and intramolecular charge transfer (ICT) states. nih.gov The attachment of additional phenyl rings, as in the biphenyl (B1667301) moiety, is expected to lead to a bathochromic (red) shift of the absorption bands due to the extension of the π-conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the introduction of methoxy (B1213986) substituents to related donor-acceptor systems results in a red shift of the lowest energy absorption band by approximately 10 nm. nih.gov

Table 1: Illustrative UV-Visible Absorption Data for Related Chromophores

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| Biphenyl | Not Specified | Not Specified |

| 2-Phenylpyrimidine | Toluene | ~310 |

| 2-Phenylpyrimidine Derivative (PP1) | Toluene | ~360 |

Note: This table is illustrative and compiled from general data on related compounds. Specific values for this compound may vary.

Photoluminescence and Fluorescence Emission Spectroscopy

Upon absorption of light, excited molecules can relax to the ground state through various pathways, including the emission of light, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (lower energy).

For biphenyl-pyrimidine derivatives, the emission properties are highly dependent on the nature of the excited state. In many donor-acceptor systems, the emission originates from an ICT state, which is often sensitive to the surrounding environment. nih.gov The introduction of a biphenyl group can influence the fluorescence properties by altering the energy of the excited states and the efficiency of radiative decay. In some complex systems involving biphenyl and pyrimidine moieties, bright fluorescence with high quantum yields has been observed.

Quantum Yield Determination and Stokes Shifts

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as fluorescent probes and OLEDs.

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is advantageous in fluorescence imaging as it allows for the effective separation of the excitation and emission signals, reducing background noise and improving sensitivity. Biphenyl-pyrimidine systems, particularly those exhibiting significant ICT character, can display large Stokes shifts.

Intramolecular Charge Transfer (ICT) Phenomena in Push-Pull Biphenyl-Pyrimidines

In molecules containing both an electron-donating (push) and an electron-accepting (pull) group connected by a π-conjugated system, an intramolecular charge transfer can occur upon photoexcitation. In the case of biphenyl-pyrimidines, the biphenyl moiety can act as the electron donor, while the pyrimidine ring serves as the electron acceptor.

Solvatochromic Behavior and Influence of Solvent Polarity on Spectral Features

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is a strong indicator of a significant change in the dipole moment of a molecule upon excitation, which is characteristic of an ICT state.

In push-pull biphenyl-pyrimidine systems, an increase in solvent polarity is expected to stabilize the more polar ICT excited state to a greater extent than the less polar ground state. This leads to a bathochromic (red) shift in the fluorescence emission spectrum. The study of solvatochromic behavior provides valuable information about the nature of the excited state and the extent of charge transfer. For example, in related biaryl pyrimidine nucleosides, highly solvatochromic emissions from twisted intramolecular charge-transfer (TICT) states have been observed. researchgate.net

Table 2: Expected Solvatochromic Effects on Emission of a Push-Pull Biphenyl-Pyrimidine

| Solvent | Polarity | Expected Emission Maximum |

| Toluene | Low | Shorter Wavelength (e.g., Blue-shifted) |

| Tetrahydrofuran (THF) | Medium | Intermediate Wavelength |

| Acetonitrile | High | Longer Wavelength (e.g., Red-shifted) |

Note: This table illustrates the general trend expected for a molecule with significant ICT character. Actual values will be compound-specific.

Structural Determinants of ICT, including Donor-Acceptor Architecture

The efficiency and characteristics of the ICT process are strongly influenced by the molecular structure. Key factors include:

Strength of Donor and Acceptor Groups: The electron-donating ability of the biphenyl group and the electron-accepting strength of the pyrimidine ring are crucial. Substitution on either of these moieties can modulate the ICT process.

Torsional Angle: The angle of twist between the biphenyl and pyrimidine rings affects the extent of π-conjugation. A more planar conformation generally facilitates more efficient charge transfer. However, in some cases, a twisted conformation in the excited state (a TICT state) can lead to unique photophysical properties.

Nature of the Linker: The way the donor and acceptor units are connected influences the electronic coupling between them.

In essence, the photophysical properties of this compound are a result of a complex interplay of its electronic structure, the nature of its excited states, and its interaction with the surrounding environment. While detailed experimental data on this specific compound is sparse in the public domain, the principles derived from related systems provide a solid framework for understanding its expected behavior.

Excited State Dynamics and Non-Radiative Decay Pathways

The de-excitation of an electronically excited molecule can occur through a combination of radiative pathways, such as fluorescence and phosphorescence, and non-radiative decay pathways. This section explores the dynamics of the excited state of biphenyl-pyrimidine systems, with a focus on the mechanisms of fluorescence quenching and the characterization of the triplet state.

Fluorescence Quenching Mechanisms and Stern-Volmer Constants

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a sample. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). The efficiency of collisional quenching can be quantified using the Stern-Volmer equation:

I0/I = 1 + KSV[Q]

where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the concentration of the quencher, and KSV is the Stern-Volmer constant.

Studies on a series of 3-biphenyl-pyrrolo[1,2-c]pyrimidine derivatives have investigated their fluorescence quenching behavior in the presence of benzoquinone as a quencher. The experiments were conducted in a chloroform:acetonitrile (1:1) solvent mixture. The Stern-Volmer constants (KSV) for these compounds were determined and are presented in the table below.

Interactive Data Table: Stern-Volmer Constants for 3-Biphenyl-pyrrolo[1,2-c]pyrimidine Derivatives with Benzoquinone

| Compound | Substituent at Position 5 | Substituent at Position 7 | Ksv (M⁻¹) |

|---|---|---|---|

| 4a | -COOEt | -COPh | 11.3 |

| 4b | -COMe | -CO(3-NO₂Ph) | 16.5 |

| 4c | -COOEt | -CO(4-BrPh) | 11.6 |

| 4d | -COOEt | -CO(4-NO₂Ph) | 14.2 |

| 4e | -COOEt | -CO(3,4-(MeO)₂Ph) | 10.9 |

| 4f | -COOEt | -CO(2-Naphthyl) | 10.2 |

| 4g | -COMe | -COMe | 12.1 |

| 4h | -COOEt | -COOEt | 12.5 |

| 4i | -COPh | -COPh | 13.4 |

Data sourced from a study on new 3-biphenylpyrrolo[1,2-c]pyrimidines. arabjchem.org

The linear nature of the Stern-Volmer plots for these compounds indicates that the fluorescence quenching by benzoquinone is a dynamic process, resulting from collisions between the excited state of the fluorophore and the quencher molecule. The variation in the KSV values suggests that the substituents on the pyrrolo[1,2-c]pyrimidine (B3350400) core influence the susceptibility of the excited state to quenching.

Triplet Energy Characterization

Following photoexcitation to a singlet excited state (S₁), a molecule can undergo intersystem crossing (ISC) to a triplet excited state (T₁). wikipedia.org This process involves a change in electron spin multiplicity and is a key step in many photochemical and photophysical processes. The energy of the lowest triplet state (ET) is a crucial parameter that governs the potential for phosphorescence and triplet-triplet energy transfer.

For biphenyl-pyrimidine systems, it is anticipated that the triplet state will have significant π-π* character, localized on the aromatic framework. The relative orientation of the biphenyl and pyrimidine rings can affect the electronic coupling between them and, consequently, the properties of the excited states. In push-pull systems involving biphenyl and pyrimidine moieties, the triplet state can be involved in charge-transfer processes. frontiersin.org The characterization of the triplet state is essential for applications such as organic light-emitting diodes (OLEDs), where harvesting triplet excitons is crucial for achieving high efficiency. nih.gov

Computational Chemistry and Theoretical Modeling of Biphenyl Pyrimidine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods are fundamental for understanding the intrinsic properties of biphenyl-pyrimidine derivatives.

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. ijcce.ac.irepstem.net The core principle of DFT is that the energy of a molecule can be determined from its electron density. A key application is geometry optimization, an iterative process that systematically alters the coordinates of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable molecular structure. stackexchange.com

Table 1: Typical Parameters for DFT Geometry Optimization of Pyrimidine (B1678525) Derivatives

| Parameter | Common Choice/Method | Purpose |

| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy based on electron density. |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT for robust results. inpressco.com |

| Basis Set | 6-31G(d,p) | Describes the atomic orbitals used to construct the molecular orbitals. sciensage.info |

| Task | Geometry Optimization (Opt) | To find the lowest energy (most stable) conformation of the molecule. stackexchange.com |

| Convergence Criteria | Default or "Tight" | Defines the thresholds for forces and energy change to stop the optimization. |

| Solvent Model | Gas Phase or PCM/SMD | To simulate the molecule in a vacuum or to approximate the effect of a solvent. |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis and Spectral Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited states. ijcce.ac.ir This method is crucial for understanding how molecules like biphenyl-pyrimidine derivatives interact with light, allowing for the prediction of their electronic absorption spectra (e.g., UV-Vis spectra). ijcce.ac.irrsc.org

The process begins with the optimized ground-state geometry obtained from a DFT calculation. TD-DFT then calculates the energies of various electronic excited states and the probabilities of transitioning from the ground state to these excited states upon absorption of a photon. rsc.org These transition probabilities are known as oscillator strengths. The results allow for the simulation of a theoretical spectrum, showing absorption peaks at specific wavelengths. Each peak corresponds to a specific electronic transition, often described by the orbitals involved, such as a π → π* transition, which is common in aromatic systems like biphenyl-pyrimidine. rsc.org Comparing these predicted spectra with experimental data helps to validate the computational model and assign specific electronic transitions to observed absorption bands. ijcce.ac.ir

Table 2: Example of TD-DFT Output for a Hypothetical Biphenyl-Pyrimidine Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.54 | 350 | 0.08 | HOMO -> LUMO |

| S2 | 3.91 | 317 | 0.02 | HOMO-1 -> LUMO |

| S3 | 4.28 | 290 | 0.45 | HOMO -> LUMO+1 |

| S4 | 4.60 | 269 | 0.31 | HOMO-2 -> LUMO |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. ijcce.ac.irnih.gov The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron. researchgate.net

The spatial distribution of the electron density in these orbitals, which can be visualized using computational software, indicates the likely sites for nucleophilic and electrophilic attack. researchgate.net For biphenyl-pyrimidine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO may be distributed across the electron-deficient pyrimidine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more easily excitable and likely to be more chemically reactive. researchgate.net DFT calculations provide the energies of these orbitals, allowing for the direct calculation of the energy gap, which is a key descriptor of the molecule's electronic properties and potential applications in materials science. epstem.netyoutube.com

Table 3: Calculated Frontier Orbital Energies and Gap for a Pyrimidine Derivative Example

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.21 | Highest Occupied Molecular Orbital |

| LUMO | -1.85 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.36 | Energy difference (LUMO - HOMO) |

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior that complements the static view from quantum chemical calculations. aip.orgbeilstein-journals.org MD is particularly useful for studying how biphenyl-pyrimidine structures behave in a solution and interact with their environment. nih.govmdpi.com

Dynamic Behavior of Biphenyl-Pyrimidine Structures in Solution

MD simulations treat molecules using classical mechanics, where the forces between atoms are described by a force field. By solving Newton's equations of motion, MD tracks the trajectory of every atom in the system over a period of time, typically from nanoseconds to microseconds. nih.gov This allows for the exploration of the molecule's conformational landscape in a simulated solvent environment.

For a molecule like 2-(3-biphenylyl)pyrimidine, a key dynamic feature is the rotation around the single bond connecting the two phenyl rings. MD simulations can reveal the preferred dihedral angles and the energy barriers to rotation in solution, showing how the molecule flexes and changes shape. researchgate.netaip.orgtandfonline.com The stability of the simulation can be assessed by monitoring properties like the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's structure from a reference conformation over time. mdpi.com A stable RMSD value suggests that the system has reached equilibrium. mdpi.com

Intermolecular Interaction Profiling and Solvent Effects

A major strength of MD simulations is their ability to explicitly model the interactions between a solute (the biphenyl-pyrimidine derivative) and the surrounding solvent molecules. researchgate.netbenthamopenarchives.com This provides a detailed profile of the intermolecular forces that govern solubility and binding. Key interactions that can be analyzed include:

Hydrogen Bonds: Identifying the formation and lifetime of hydrogen bonds between the nitrogen atoms of the pyrimidine ring and protic solvent molecules like water.

Van der Waals Interactions: Quantifying the non-covalent forces, particularly the hydrophobic interactions between the biphenyl (B1667301) group and nonpolar regions of other molecules. nih.gov

Electrostatic Interactions: Analyzing the Coulombic forces between the partial charges on the solute and polar solvent molecules. researchgate.net

By analyzing the simulation trajectory, researchers can determine the average number of each type of interaction and their geometric properties. Furthermore, advanced techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be applied to the MD snapshots to estimate the free energy of binding between the molecule and a receptor or to analyze the energetic contributions of different types of intermolecular forces. nih.gov

Table 4: Intermolecular Interactions Analyzed via MD Simulations

| Interaction Type | Description | Relevance to Biphenyl-Pyrimidine |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom (e.g., N, O). | Pyrimidine nitrogens acting as hydrogen bond acceptors with solvent. |

| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density. | Crucial for the interaction of the nonpolar biphenyl rings. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Possible between the phenyl/pyrimidine rings of adjacent molecules. |

| Electrostatic Interactions | Forces between permanently charged or polar groups. | Governs interaction with polar solvents and charged species. researchgate.net |

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is crucial for understanding the interactions between biphenyl-pyrimidine derivatives and their biological targets.

Molecular docking simulations have been employed to elucidate the binding modes of pyrimidine-biphenyl (PMB) compounds within the active sites of target proteins, such as acetohydroxyacid synthase (AHAS). mdpi.com These studies reveal that the conformation of the ligand is a critical determinant of its binding affinity.

For instance, in studies of lipophilic PMB herbicides, two primary binding poses, termed pose-1 and pose-2, have been identified. mdpi.com In pose-1, the biphenyl moiety of the ligand penetrates deep into a hydrophobic cavity of the target protein, while the pyrimidine ring remains exposed to the solvent. This orientation is generally more favorable as it avoids the energetic penalty associated with desolvating the hydrophilic pyrimidine ring. mdpi.com In contrast, pose-2 involves the pyrimidine moiety entering the binding pocket with the biphenyl group pointing outwards. mdpi.com

The specific conformation adopted by the molecule can be influenced by its substitution pattern. For example, some derivatives may adopt a V-shaped conformation in their unbound state, which can linearize upon binding to enhance hydrophobic interactions with key residues. mdpi.com The biphenyl moiety in these derivatives often establishes critical hydrophobic interactions with surrounding non-polar amino acid residues such as M570, V571, W574, G121', M124', and F206'. mdpi.com In some cases, π-π stacking interactions between the biphenyl ring system and aromatic residues like W574 can further stabilize the complex. mdpi.comphyschemres.org

Electrostatic Interactions: These interactions are crucial for the binding of many biphenyl-pyrimidine derivatives. For example, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. In studies on PMB herbicides, the residue R377 was found to form strong electrostatic interactions, in some cases forming a bidentate hydrogen bond with both nitrogen atoms of the pyrimidine ring. mdpi.com The strength of this interaction can be significant, with calculated electrostatic interaction energies (ΔEELE) reaching as low as -16.069 kJ/mol for a favorable interaction. Conversely, unfavorable electrostatic repulsions can also occur, as seen between other derivatives and the same R377 residue. mdpi.com

Hydrophobic Interactions: Given the aromatic nature of the biphenyl and pyrimidine rings, hydrophobic interactions play a major role in the binding of these ligands. The biphenyl group, in particular, contributes significantly through van der Waals (ΔEVdW) forces by interacting with non-polar residues within the binding pocket. Key residues contributing to these interactions include W574, K256', and P197'. The movement and final positioning of the biphenyl moiety during molecular dynamics simulations directly impact the strength of these contributions, with significant ΔEVdW values observed for residues in close contact with the ligand. mdpi.com

| Derivative | Residue | Interaction Type | ΔEELE | ΔEVdW |

|---|---|---|---|---|

| Derivative A | R377 | Electrostatic (Repulsion) | +1.855 | - |

| Derivative B | R377 | Electrostatic (Weak Attraction) | -2.093 | - |

| Derivative C | R377 | Electrostatic (Strong H-Bond) | -16.069 | - |

| Derivative B | W574 | Van der Waals | - | -15.755 |

| Derivative B | K256' | Van der Waals | - | -7.974 |

Prediction of Molecular Properties and Reactivity Parameters

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is widely applied to predict various molecular properties and reactivity parameters for compounds like this compound.

Global reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's stability and reactivity. physchemres.orgwjarr.com A small HOMO-LUMO energy gap (ΔE) indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. wjarr.comepstem.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. Harder molecules are less reactive. wjarr.com

Chemical Softness (S): The reciprocal of hardness (1/η). Softer molecules are more reactive. wjarr.com

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η). A higher electrophilicity index indicates a stronger electrophile. wjarr.com

DFT studies on various pyrimidine derivatives have shown that substitutions on the core structure can significantly alter these parameters, thereby tuning the molecule's reactivity. wjarr.comepstem.net For example, a study on substituted pyrimidines calculated these parameters to predict their relative reactivity, finding that compounds with smaller energy gaps are generally more polarizable and reactive. epstem.net

| Parameter | Derivative 1 | Derivative 2 | Derivative 3 |

|---|---|---|---|

| EHOMO | -5.57 | -5.46 | -5.49 |

| ELUMO | -1.94 | -1.59 | -1.86 |

| Energy Gap (ΔE) | 3.63 | 3.87 | 3.63 |

| Chemical Hardness (η) | 1.81 | 1.94 | 1.81 |

| Chemical Softness (S) | 0.55 | 0.51 | 0.55 |

| Electrophilicity Index (ω) | 3.88 | 3.20 | 3.78 |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. epstem.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen or oxygen.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms.

Green Regions: Represent neutral or near-zero potential.

For a molecule like this compound, an MEP analysis would be expected to show significant negative potential around the two nitrogen atoms of the pyrimidine ring, identifying them as the primary sites for protonation and hydrogen bonding. nih.gov The aromatic rings of the biphenyl group would show a mixed potential, with the π-electron clouds providing regions of negative potential above and below the plane of the rings, while the peripheral hydrogen atoms would be associated with positive potential. wikipedia.org This analysis helps in understanding non-covalent interactions and predicting sites of reactivity. epstem.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. nih.gov

This analysis reveals hyperconjugative interactions, which are stabilizing charge transfers from an occupied "donor" NBO (like a bonding orbital or a lone pair) to an unoccupied "acceptor" NBO (typically an antibonding orbital). The stabilization energy (E(2)) associated with these interactions is calculated, with higher E(2) values indicating stronger interactions and greater molecular stability. researchgate.netnih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (C2-C3) | 22.5 |

| π (C5-C6) | π* (C2-C3) | 18.9 |

| π (C8-C9) | π* (C10-C11) | 20.1 |

| LP (2) N4 | σ* (C5-H5) | 5.2 |

Detailed Scientific Data for this compound Remains Elusive in Publicly Accessible Research

The inquiry sought in-depth information on several key areas:

Single-Crystal X-ray Diffraction (SCXRD) Studies: No published crystallographic data for this compound could be located. This information is fundamental for understanding its three-dimensional molecular structure and solid-state packing.

Noncovalent Interactions: Without crystal structure data, a specific analysis of hydrogen bonding and π-π stacking interactions that govern the self-assembly of this particular molecule is not possible. While general principles of such interactions in related biphenyl and pyrimidine systems are well-documented, applying them speculatively to the target compound would not meet the required standard of scientific accuracy.

Supramolecular Frameworks: The formation of one-, two-, or three-dimensional networks is a direct result of the specific noncovalent interactions within a crystal lattice. The absence of primary structural data precludes any detailed description of potential supramolecular architectures for this compound.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): Similarly, literature detailing the design, synthesis, and structural characterization of metal complexes or MOFs specifically utilizing this compound as a ligand could not be identified. Research in this area is extensive for other pyrimidine and biphenyl-based ligands, but specific findings for the requested compound are absent from the surveyed materials.

While the individual components of the molecule, biphenyl and pyrimidine, are extensively studied in the fields of crystal engineering and coordination chemistry, the specific combination and isomeric linkage in this compound appears to be a niche area with no detailed structural reports currently available in accessible scientific literature. Further research and publication in peer-reviewed journals would be necessary to provide the specific data required for the requested analysis.

Supramolecular Chemistry and Self Assembly of Biphenyl Pyrimidine Architectures

Coordination Chemistry and Metal-Organic Frameworks (MOFs) involving Biphenyl-Pyrimidine Ligands

Role of Pyrimidine (B1678525) Nitrogen Atoms and Biphenyl (B1667301) Moieties in Chelation and Coordination Bonds

The ability of 2-(3-Biphenylyl)pyrimidine to form coordination complexes with metal ions is fundamentally dictated by the electronic properties of its pyrimidine ring and the steric and conformational influence of the biphenyl group.

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. nih.gov These nitrogen atoms possess lone pairs of electrons, making them effective Lewis bases capable of coordinating to metal centers. researchgate.net This characteristic allows pyrimidine and its derivatives to act as chelating agents, which are molecules that can form multiple bonds to a single metal ion. scispace.com The formation of such ring-like structures, known as chelates, enhances the stability of the resulting metal complex. scispace.com The 2-, 4-, and 6-positions of the pyrimidine ring are electron-deficient due to the electron-withdrawing nature of the nitrogen atoms, which can influence the strength and nature of the coordination bonds.

The interplay between the coordinating pyrimidine ring and the sterically influential biphenyl moiety allows for the formation of a diverse range of coordination complexes. The specific geometry and stability of these complexes will depend on the nature of the metal ion, the solvent, and the presence of other coordinating ligands.

| Functional Moiety | Key Role in Chelation and Coordination | Type of Interaction |

| Pyrimidine Nitrogen Atoms | Act as Lewis basic sites for metal ion binding. | Coordinate covalent bonds |

| Biphenyl Moiety | Influences steric accessibility and provides stability through non-covalent interactions. | π-π stacking, van der Waals forces |

Principles of Self-Assembly Mechanisms

The self-assembly of this compound into ordered supramolecular architectures is governed by a variety of non-covalent interactions. These weak, directional forces collectively guide the molecules to arrange themselves into thermodynamically stable structures. The primary driving forces for the self-assembly of biphenyl-pyrimidine systems include hydrogen bonding, π-π stacking, and van der Waals interactions.

Hydrogen bonding is a critical interaction in the self-assembly of nitrogen-containing heterocyclic compounds. Although the pyrimidine ring in this compound lacks traditional hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors. In the presence of suitable donor molecules or in specific crystalline arrangements, N···H interactions can play a significant role in directing the molecular packing. nih.gov

π-π stacking is another major contributor to the self-assembly of these aromatic systems. Both the pyrimidine ring and the two phenyl rings of the biphenyl group are capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent molecules. The geometry of these interactions can vary, leading to different packing motifs such as face-to-face or edge-to-face arrangements. mdpi.com The extended π-system of the biphenyl moiety provides a large surface area for these interactions, making them a significant stabilizing force in the solid state.

The final supramolecular architecture is a result of the delicate balance between these competing and cooperating non-covalent interactions. The specific arrangement of molecules in the crystal lattice will be the one that maximizes favorable interactions while minimizing repulsive forces. The study of different crystalline forms, or polymorphs, can provide valuable insight into the subtle interplay of these forces. sunway.edu.my

| Interaction Type | Description | Role in Self-Assembly |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom, such as nitrogen. | Directs molecular packing through specific N···H interactions. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilizes the structure through stacking of pyrimidine and biphenyl rings. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall cohesive energy of the molecular assembly. |

| Hydrophobic Effect | The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules. | Drives the association of the hydrophobic biphenyl moieties. |

Mechanistic Studies in Biological Systems Focus on Molecular Mechanisms of Action

Enzyme Inhibition Mechanisms by Biphenyl-Pyrimidine Derivatives

Biphenyl-pyrimidine derivatives have emerged as a significant class of molecules with diverse biological activities, primarily attributed to their ability to inhibit key enzymes involved in critical metabolic and signaling pathways. Their unique structural scaffold, combining a pyrimidine (B1678525) ring with a flexible biphenyl (B1667301) moiety, allows for specific interactions within the active sites of various enzymes, leading to potent and often selective inhibition. The following sections detail the molecular mechanisms through which these compounds exert their inhibitory effects on Acetohydroxyacid Synthase (AHAS), Dihydroorotate Dehydrogenase (DHODH), and Tyrosine Kinases.

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants, fungi, and bacteria. mdpi.comresearchgate.net As this pathway is absent in mammals, AHAS is a prime target for the development of herbicides. mdpi.comnih.gov Pyrimidine-biphenyl hybrids have been designed as novel AHAS inhibitors to combat the growing issue of weed resistance to existing herbicides. nih.govacs.org

Research into a series of pyrimidine-biphenyl hybrids demonstrated their potent inhibitory activity against AHAS from Arabidopsis thaliana. Notably, compounds designated as 4aa and 4bb showed significantly higher inhibitory activities than the commercial herbicides bispyribac and flumetsulam. nih.govacs.org This highlights the potential of the pyrimidine-biphenyl scaffold for creating effective herbicides. nih.govacs.org

| Compound | Ki (μM) |

|---|---|

| 4aa | 0.09 |

| 4bb | 0.02 |

| Bispyribac (Control) | 0.54 |

| Flumetsulam (Control) | 0.38 |

The inhibitory mechanism of biphenyl-pyrimidine derivatives against AHAS involves blocking the substrate access channel to the active site. nih.govnih.gov Molecular docking studies have revealed the specific interactions that stabilize the inhibitor-enzyme complex.

Computational simulations suggest two primary binding modes, with the more favorable one involving the biphenyl moiety penetrating deep into a hydrophobic cavity of the AHAS enzyme, while the pyrimidine ring remains exposed to the solvent. mdpi.com This orientation is stabilized by a network of non-covalent interactions:

Hydrophobic Interactions : The biphenyl group, being strongly hydrophobic, fits snugly into a pocket lined with nonpolar amino acid residues. mdpi.com This interaction is a primary driver of binding affinity.

Hydrogen Bonds : While the pyrimidine ring may be solvent-exposed, specific derivatives can form hydrogen bonds with amino acid residues at the entrance of the binding channel, further anchoring the inhibitor.

These interactions effectively obstruct the path for the natural substrates (pyruvate or 2-ketobutyrate) to reach the active site cofactor, thiamine diphosphate (ThDP), thereby inhibiting enzyme function. mdpi.comnih.gov

The potency and specificity of pyrimidine-biphenyl hybrids as AHAS inhibitors are dictated by the nature and position of substituents on both the pyrimidine and biphenyl rings. Structure-activity relationship (SAR) studies have provided insights into the key structural features required for high efficacy. mdpi.com

The flexibility of the biphenyl group is crucial. The ability of the two phenyl rings to rotate relative to each other allows the molecule to adopt an optimal conformation within the binding pocket. mdpi.com For instance, pyrimidinyl-benzoate (PYB) herbicides, a related class, adopt a twisted "S"-shaped conformation when bound to AHAS. nih.gov

Substituents on the biphenyl rings can modulate the inhibitor's electronic properties and steric profile, influencing binding affinity. For example, ortho-substituents on the biphenyl core can pre-organize the molecule into a favorable conformation for binding, enhancing its herbicidal activity. mdpi.com The specific arrangement of functional groups determines the potential for hydrogen bonding and van der Waals interactions, which collectively determine the inhibitory constant (Ki) of the compound. nih.govacs.org These structural modifications are critical for developing inhibitors that can overcome resistance arising from mutations in the AHAS gene. nih.gov

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines: the oxidation of dihydroorotate to orotate. nih.govpatsnap.com This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA, RNA, glycoproteins, and phospholipids. nih.govresearchgate.net Because rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides, DHODH has become an attractive target for anticancer therapies. patsnap.comnih.gov

Inhibition of DHODH by compounds such as biphenyl-based inhibitors effectively blocks the entire de novo pyrimidine synthesis pathway. patsnap.comnih.gov This blockade leads to a rapid depletion of the intracellular pool of pyrimidines, particularly uridine triphosphate (UTP). plos.org

The molecular consequences of this pyrimidine starvation are profound:

Inhibition of Nucleic Acid Synthesis : The shortage of necessary precursors for DNA and RNA synthesis leads to a halt in cell proliferation and cell cycle arrest. nih.govpatsnap.com

Induction of Apoptosis : The metabolic stress caused by the lack of pyrimidines can trigger programmed cell death. nih.gov

Nucleolar Stress : Studies have shown that DHODH inhibition limits the transcription of ribosomal RNA (rRNA), a key component of ribosomes, causing nucleolar stress and disrupting protein production. nih.govplos.org

This mechanism is particularly effective in cancer cells that are heavily reliant on the de novo pathway for pyrimidine supply. nih.gov The efficacy of DHODH inhibitors like Brequinar in preclinical models underscores the therapeutic potential of targeting this metabolic vulnerability. nih.govplos.org The addition of exogenous uridine can rescue cells from the effects of DHODH inhibition by replenishing the pyrimidine pool through the alternative salvage pathway, confirming the specific on-target effect of these inhibitors. plos.org

Protein tyrosine kinases (PTKs) are a large family of enzymes that play a central role in cellular signal transduction. nih.gov They regulate critical processes such as cell growth, differentiation, and survival by catalyzing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. Aberrant kinase activity is a hallmark of many cancers, making PTKs a major target for drug development. nih.gov

Pyrimidine-based compounds, including those with biphenyl moieties, have been developed as potent tyrosine kinase inhibitors. nih.gov The core mechanism of action for many of these inhibitors is competitive inhibition at the ATP-binding site of the kinase. nih.govnih.gov

The pyrazolopyrimidine or similar core structures are designed to mimic the adenine base of ATP, allowing them to fit into the nucleotide-binding pocket in the kinase domain. nih.gov The inhibitor occupies the space normally taken by ATP, preventing the enzyme from binding its natural substrate and thus blocking the phosphorylation event. The specificity and potency of these inhibitors are determined by the additional interactions formed by their substituents.

For instance, in phenylpyrazolopyrimidine derivatives, the phenyl group can form hydrophobic interactions within the binding pocket, while other functional groups can form crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. nih.gov These interactions anchor the inhibitor firmly in the active site. Molecular simulations have shown that biphenyl-pyrimidine derivatives can adopt specific conformations, such as a Y-shape, to optimize interactions with hydrophobic residues and form parallel aromatic interactions with key phenylalanine residues within the active site of kinases like Akt. nih.gov By modifying the peripheral groups on the biphenyl-pyrimidine scaffold, inhibitors can be tailored to selectively target specific kinases, enhancing their therapeutic efficacy and reducing off-target effects. nih.gov

Tyrosine Kinase Inhibition Mechanisms

Interaction with Kinase Active Sites

The pyrimidine core is a well-established pharmacophore that mimics the adenine base of ATP, enabling compounds containing this moiety to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases. The 3-biphenyl substituent further dictates the specificity and potency of these interactions by occupying adjacent hydrophobic pockets within the kinase domain.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Derivatives of pyrimidine, particularly fused systems like pyrrolo[2,3-d]-, pyrido[2,3-d]-, and thieno[2,3-d]pyrimidines, are recognized as potent inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2. frontiersin.orgresearchgate.netnih.gov These kinases are crucial regulators of cell proliferation and angiogenesis, respectively. nih.govwikipedia.org The inhibitory mechanism involves the pyrimidine ring forming key hydrogen bonds with the "hinge" region of the kinase active site, which connects the N- and C-lobes of the domain. For example, in VEGFR-2, this interaction typically involves the backbone amide of Cys919. researchgate.net The biphenyl group of a molecule like 2-(3-biphenylyl)pyrimidine would then extend into a hydrophobic pocket, often referred to as the DFG-out pocket in type II inhibitors, making van der Waals contacts that enhance binding affinity and selectivity. nih.gov Studies on various pyrimidine-based inhibitors have demonstrated potent enzymatic inhibition. nih.govnih.gov

Table 1: Inhibitory Activity of Representative Pyrimidine Derivatives against EGFR and VEGFR-2

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | EGFR | 2 | frontiersin.org |

| Thieno[2,3-d]pyrimidine | VEGFR-2 | 21 | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine | EGFR (T790M mutant) | 0.21 | nih.gov |

Mer, Src, and ABL Kinase: The this compound scaffold also shows potential for inhibiting non-receptor tyrosine kinases.

Mer Tyrosine Kinase (MerTK): MerTK, a member of the TAM (Tyro3, Axl, Mer) receptor family, is involved in immune regulation and cancer cell survival. mdpi.com Macrocyclic pyrimidines and furanopyrimidines have been successfully developed as potent and selective MerTK inhibitors, indicating the suitability of the pyrimidine core for targeting this kinase. nih.govresearchgate.net

Src Family Kinases (SFKs): SFKs are involved in various signaling pathways controlling cell growth, adhesion, and motility. selleckchem.com Pyrazolo[3,4-d]pyrimidines, such as PP1 and PP2, were initially identified as Src-selective inhibitors. nih.gov Dasatinib, a thiazolylaminopyrimidine, is a potent dual inhibitor of both Src and Abl kinases. wikipedia.org

ABL Kinase: The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary cause of chronic myelogenous leukemia (CML). wikipedia.org Pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of Bcr-Abl, with IC₅₀ values in the low nanomolar range. nih.gov These compounds function by blocking the kinase activity, thereby inhibiting the phosphorylation of downstream substrates like CrkL and inducing apoptosis in Bcr-Abl positive cells. nih.govresearchgate.net Allosteric inhibitors targeting the myristoyl binding pocket of Abl have also been developed with a pyrimidine ring playing a role in binding. mdpi.com

Modulation of Cellular Phosphorylation Pathways

By directly inhibiting the catalytic activity of protein kinases, this compound and related compounds fundamentally modulate cellular phosphorylation pathways. Protein kinases function by transferring a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This phosphorylation event acts as a molecular switch, altering the protein's conformation, activity, localization, or interaction with other proteins.

Inhibition of kinases like EGFR, VEGFR-2, Src, and Abl by a pyrimidine-based ATP-competitive inhibitor blocks this phosphate transfer. nih.govnih.gov Consequently, the downstream signaling cascades initiated by these kinases are attenuated. For example:

Inhibition of EGFR blocks the phosphorylation of downstream effectors in the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival. nih.gov

Inhibition of VEGFR-2 in endothelial cells prevents receptor autophosphorylation, thereby blocking the signaling pathways that lead to angiogenesis. nih.gov

Inhibition of Bcr-Abl prevents the phosphorylation of its substrates, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net

Thieno[2,3-d]pyrimidine-based inhibitors of atypical Protein Kinase C (aPKC) have been shown to prevent the phosphorylation of substrates like LLGL2, affecting cell polarity and movement. nih.gov

This interruption of phosphorylation cascades is the primary mechanism through which these inhibitors exert their anti-proliferative and anti-angiogenic effects.

Modulation of Cellular Regulatory Proteins and Pathways

Beyond direct kinase inhibition, the this compound scaffold can influence other key regulatory proteins and cellular pathways.

Interaction with Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition, in complex with its regulatory partner, Cyclin E or Cyclin A. google.comnih.gov Dysregulation of CDK2 activity is a common feature in many cancers. The pyrimidine scaffold is well-suited to target the ATP-binding pocket of CDK2. Numerous studies have reported the design and synthesis of pyrimidine derivatives as potent CDK2 inhibitors. nih.govnih.govnih.gov

The mechanism of inhibition is analogous to that for other kinases, where the pyrimidine ring occupies the adenine-binding region and forms hydrogen bonds with the hinge region of the CDK2 active site. This competitive inhibition prevents the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent induction of apoptosis. nih.govnih.gov

Table 2: Inhibitory Activity of Representative Pyrimidine Derivatives against CDK2

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| N2,N4-disubstituted pyrimidine-2,4-diamine | CDK2/cyclin A | 83 | nih.gov |

| Benzamide-pyrimidine derivative | CDK2 | Potent Inhibitor | nih.gov |

Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1)

Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1) is a member of the ATP-binding cassette (ABC) transporter superfamily that actively effluxes a wide range of xenobiotics, including many anticancer drugs, from cells. nih.gov Overexpression of MRP1 is a significant mechanism of multidrug resistance (MDR) in cancer.

The interaction of pyrimidine-based compounds with MRP1 is complex and not fully elucidated. While the inhibition of ABC transporters is a strategy to overcome MDR, some studies on pyrrolo[3,2-d]pyrimidine derivatives have unexpectedly shown them to be activators of MRP1-mediated transport at nanomolar concentrations. nih.gov In the same study, some of these compounds with higher molecular weights exhibited weak inhibitory properties, but only at much higher micromolar concentrations. nih.gov Other research on a 1,2,3-triazole-pyrimidine hybrid demonstrated reversal of MDR mediated by MRP7, a related but distinct transporter. researchgate.net Therefore, while the pyrimidine scaffold can interact with ABC transporters, there is currently a lack of strong evidence supporting potent and specific inhibition of MRP1 by compounds related to this compound.

Advanced Applications and Future Directions in Biphenyl Pyrimidine Research

Organic Electronic Materials and Optoelectronic Device Integration

The biphenyl-pyrimidine framework is a key component in the development of high-performance organic electronic materials. Its inherent properties, such as high thermal stability and tunable energy levels, make it suitable for various layers within optoelectronic devices. nih.govnbinno.comnbinno.com The electron-deficient nature of the pyrimidine (B1678525) ring facilitates efficient electron injection and transport, a crucial factor for balancing charge carriers in devices like OLEDs and OPVs. nbinno.comalfa-chemistry.com

Applications in Organic Light-Emitting Diodes (OLEDs)

Biphenyl-pyrimidine derivatives have demonstrated significant promise as materials for various layers in OLEDs, including as emissive components, host materials, and electron-transporting layers (ETLs). nbinno.comspiedigitallibrary.org The ability to modify the biphenyl-pyrimidine backbone allows for precise tuning of energy levels, emission colors, and thermal stability. nbinno.com

Notably, derivatives incorporating the biphenyl-pyrimidine moiety have been successfully utilized as bipolar host materials for highly efficient phosphorescent OLEDs (PhOLEDs). For instance, a series of host materials combining an indenocarbazole donor with a biphenyl (B1667301) pyrimidine acceptor moiety has been developed. rsc.org A green PhOLED using one such host, 11-[3-(2,6-diphenyl-pyrimidin-4-yl)-phenyl]-12,12-dimethyl-11,12-dihydro-11-aza-indeno[2,1-a]fluorene (mDPPICz1), exhibited exceptional performance, achieving a maximum power efficiency of 87.1 lm/W and an external quantum efficiency (EQE) of 21.7%. rsc.orgchem960.com

Furthermore, a structurally related compound, 2-(3′-(dibenzo[b,d]thiophene-4-yl)-[1,1′-biphenyl]-3-yl)-4,6-diphenylpyrimidine, has been developed as an n-type host material for stable deep-red PhOLEDs. spiedigitallibrary.org The incorporation of the biphenyl-pyrimidine unit contributes to the material's high triplet energy and suitable charge transport properties, which are essential for efficient energy transfer to the phosphorescent dopant. spiedigitallibrary.orgmdpi.com The performance of OLEDs is highly dependent on the host material's ability to facilitate energy transfer and balance charge carriers, and biphenyl-pyrimidine derivatives have proven to be effective in this regard. rsc.orgmdpi.com

| Device Role | Compound Type | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| Host Material (Green PhOLED) | Indenocarbazole-Biphenyl Pyrimidine | Max. Power Efficiency | 87.1 lm/W | rsc.orgchem960.com |

| Host Material (Green PhOLED) | Indenocarbazole-Biphenyl Pyrimidine | Max. External Quantum Efficiency (EQE) | 21.7% | rsc.orgchem960.com |

| Host Material (Sky-Blue PhOLED) | Bistriazole-Biphenyl (Analogue) | Max. Power Efficiency | 62.8 lm/W | acs.org |

| Host Material (Sky-Blue PhOLED) | Bistriazole-Biphenyl (Analogue) | Max. External Quantum Efficiency (EQE) | 30.2% | acs.org |

Role in Organic Photovoltaics (OPVs)

The application of biphenyl-pyrimidine structures extends to the field of organic photovoltaics. Pyrimidine-containing π-conjugated systems are considered promising materials for organic solar cells due to their ability to form planar structures and facilitate efficient intramolecular charge transfer. alfa-chemistry.com Theoretical studies have shown that by modifying the chemical structure of pyrimidine derivatives, their electronic and optical properties can be modulated to enhance their suitability for solar cell applications. imist.ma